4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide
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Overview
Description
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide is a phosphorus-containing heterocyclic compound. It is known for its unique structure, which includes a phosphorus atom integrated into a dioxaphosphorin ring. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide can be synthesized through the reaction of salicylic acid with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as pyridine, and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide undergoes various chemical reactions, including:
Phosphorylation: It acts as a phosphorylating agent for alcohols and nucleosides.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form phosphoric acid derivatives.
Common Reagents and Conditions
Phosphorylation: Common reagents include alcohols and nucleosides, with reactions typically conducted in solvents like acetonitrile or dichloromethane.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.
Major Products Formed
Phosphorylation: The major products are phosphorylated alcohols and nucleosides.
Hydrolysis: The major products are phosphoric acid derivatives.
Scientific Research Applications
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated compounds.
Biology: Employed in the modification of nucleosides and nucleotides for biochemical studies.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide involves its ability to act as a phosphorylating agent. It interacts with hydroxyl groups in alcohols and nucleosides, transferring the phosphorus-containing group to form phosphorylated products. This reaction is facilitated by the electrophilic nature of the phosphorus atom in the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar structure but with a chlorine atom, used in similar phosphorylation reactions.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin-2-oxide: Contains a phenoxy group, known for its antiviral and antitumor properties.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide is unique due to its specific reactivity and stability, making it a valuable reagent in various chemical and biochemical applications. Its ability to form stable phosphorylated products distinguishes it from other similar compounds .
Properties
CAS No. |
80337-06-0 |
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Molecular Formula |
C7H4O4P+ |
Molecular Weight |
183.08 g/mol |
IUPAC Name |
2-oxo-1,3,2-benzodioxaphosphinin-2-ium-4-one |
InChI |
InChI=1S/C7H4O4P/c8-7-5-3-1-2-4-6(5)10-12(9)11-7/h1-4H/q+1 |
InChI Key |
QIQLZTXIWZLUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)O[P+](=O)O2 |
Origin of Product |
United States |
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